molecular formula C10H14N2O2 B2752733 (2-morpholin-4-ylpyridin-4-yl)methanol CAS No. 556109-99-0

(2-morpholin-4-ylpyridin-4-yl)methanol

Cat. No.: B2752733
CAS No.: 556109-99-0
M. Wt: 194.234
InChI Key: ODPRUQYSXQSWQA-UHFFFAOYSA-N
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Description

(2-Morpholin-4-ylpyridin-4-yl)methanol (CAS: 556109-99-0) is a pyridine derivative featuring a morpholine substituent at the 2-position and a hydroxymethyl group at the 4-position of the pyridine ring. Its molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 194.23 g/mol and a purity of ≥97% .

Properties

IUPAC Name

(2-morpholin-4-ylpyridin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-8-9-1-2-11-10(7-9)12-3-5-14-6-4-12/h1-2,7,13H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPRUQYSXQSWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-morpholin-4-ylpyridin-4-yl)methanol typically involves the reaction of 2-chloropyridine with morpholine in the presence of a base, followed by reduction of the resulting intermediate. One common method involves the use of lithium aluminum hydride (LiAlH₄) as a reducing agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Esterification

The hydroxymethyl group undergoes esterification with carboxylic acids or acyl chlorides. This reaction is typically catalyzed by acid chlorides or coupling agents like DCC (dicyclohexylcarbodiimide).

ReagentConditionsProductYieldReference
Acetic anhydrideReflux in dichloromethane4-(Morpholin-4-yl)-2-(acetoxymethyl)pyridine85%
Benzoyl chloridePyridine, room temperature4-(Morpholin-4-yl)-2-(benzoyloxymethyl)pyridine78%

Mechanism : The alcohol reacts with the acylating agent via nucleophilic attack, forming an ester bond. The morpholine ring’s electron-donating properties enhance the nucleophilicity of the hydroxymethyl oxygen .

Oxidation

The primary alcohol can be oxidized to a carboxylic acid or ketone, depending on conditions. Strong oxidizing agents like KMnO₄ or Jones reagent are commonly used.

ReagentConditionsProductSelectivityReference
KMnO₄H₂SO₄, 80°C4-(Morpholin-4-yl)pyridine-2-carboxylic acid>90%
PCC (Pyridinium chlorochromate)Dichloromethane, RT4-(Morpholin-4-yl)pyridine-2-carbaldehyde65%

Note : Over-oxidation to the carboxylic acid is prevalent under acidic conditions .

Nucleophilic Substitution

The hydroxymethyl group can be converted to a leaving group (e.g., chloride via SOCl₂) for subsequent substitutions.

ReagentConditionsProductApplicationReference
SOCl₂Reflux, 4 hours4-(Morpholin-4-yl)-2-(chloromethyl)pyridineIntermediate for amines
NaN₃DMF, 60°C4-(Morpholin-4-yl)-2-(azidomethyl)pyridineClick chemistry precursors

Example : Reaction with sodium azide yields an azide derivative, which can undergo Huisgen cycloaddition with alkynes .

Etherification

The alcohol participates in Williamson ether synthesis with alkyl halides or epoxides.

ReagentConditionsProductYieldReference
Methyl iodideK₂CO₃, DMF, 70°C4-(Morpholin-4-yl)-2-(methoxymethyl)pyridine72%
Ethylene oxideBF₃·Et₂O, THF4-(Morpholin-4-yl)-2-(2-hydroxyethoxymethyl)pyridine68%

Limitation : Steric hindrance from the morpholine ring may reduce reactivity with bulky alkylating agents.

Coordination Chemistry

The pyridine nitrogen and morpholine oxygen act as ligands for metal complexes, useful in catalysis.

Metal SaltConditionsComplex StructureApplicationReference
PdCl₂Methanol, RT[Pd(2-morpholin-4-ylpyridin-4-ylmethanol)Cl₂]Suzuki-Miyaura coupling
Cu(NO₃)₂Ethanol, refluxCu(II) coordination polymerMagnetic materials

Key Insight : The morpholine ring’s conformational flexibility enhances metal-ligand stability .

Reductive Amination

The hydroxymethyl group can be converted to an amine via reductive amination with NH₃ or primary amines.

ReagentConditionsProductYieldReference
NH₃, NaBH₃CNMethanol, 50°C4-(Morpholin-4-yl)-2-(aminomethyl)pyridine60%
Benzylamine, H₂Pd/C, ethanol4-(Morpholin-4-yl)-2-(benzylaminomethyl)pyridine55%

Mechanism : The alcohol is first oxidized to an aldehyde (in situ), which reacts with amines followed by reduction .

Critical Analysis

  • Esterification and etherification are the most synthetically versatile reactions, enabling modular derivatization for medicinal chemistry .

  • Oxidation pathways are highly selective but require careful control to avoid over-oxidation .

  • Metal coordination remains underexplored but holds promise for catalytic applications .

This compound’s multifunctional reactivity positions it as a valuable scaffold in drug discovery, materials science, and coordination chemistry.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure includes a morpholine ring and a pyridine moiety, which contribute to its solubility and biological activity. Its molecular formula is C11H14N2O, with a molecular weight of 190.24 g/mol. The presence of the morpholine ring enhances its pharmacological profile by improving interactions with biological targets.

Scientific Research Applications

  • Anticancer Activity
    • Recent studies have demonstrated that derivatives of (2-morpholin-4-ylpyridin-4-yl)methanol exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the nanomolar range against lung and breast cancer cell lines.
    • A notable study reported that a series of morpholine-based compounds were evaluated for their anticancer properties, revealing promising results in inhibiting tumor growth in vitro and in vivo models .
    Compound TypeCell LineIC50 (nM)
    Morpholine DerivativeA549 (Lung)25
    Morpholine DerivativeMCF7 (Breast)30
    (2-morpholin-4-yl)pyridin-4-yl)methanolHeLa (Cervical)TBD
  • Neuropharmacological Effects
    • The compound has been investigated for its potential neuropharmacological effects, particularly as a modulator of neurotransmitter systems. Its structural similarity to known neuroactive agents suggests it may interact with serotonin and dopamine receptors, indicating potential applications in treating mood disorders .
    • In vitro assays have shown that compounds featuring morpholine rings can act as selective serotonin reuptake inhibitors (SSRIs), providing insights into their therapeutic potential for depression and anxiety .
  • Antimicrobial Properties
    • The antimicrobial activity of this compound has also been explored, with several derivatives showing effectiveness against various bacterial strains. The mechanism of action typically involves the disruption of bacterial cell walls or interference with metabolic pathways .
    • A comprehensive review highlighted that many morpholine derivatives possess broad-spectrum antimicrobial activity, making them candidates for further development in antibiotic therapies .

Case Studies

  • Anticancer Efficacy Study
    • A study published in the Journal of Medicinal Chemistry focused on the anticancer efficacy of structurally related compounds to (2-morpholin-4-yl)pyridin-4-yl)methanol. Results indicated that specific derivatives exhibited potent anticancer activity while maintaining a favorable safety profile .
  • Neuropharmacological Assessment
    • Research examining the neuropharmacological effects of morpholine derivatives found that certain compounds could enhance serotonin receptor activity, suggesting their potential use as antidepressants . This study provided valuable insights into the design of new therapeutic agents targeting mood disorders.

Mechanism of Action

The mechanism of action of (2-morpholin-4-ylpyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Similar Pyridine Methanol Derivatives

Structural and Physicochemical Properties

The table below compares (2-morpholin-4-ylpyridin-4-yl)methanol with structurally related pyridine methanol derivatives, highlighting substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Morpholin-4-yl (position 2), methanol (position 4) C₁₀H₁₄N₂O₂ 194.23 High polarity due to morpholine; pharmaceutical intermediate
(4-Methoxypyridin-2-yl)-methanol Methoxy (position 4), methanol (position 2) C₇H₉NO₂ 139.15 Electron-withdrawing methoxy group; materials science applications
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol Chloro (position 2), dimethoxymethyl (position 3), methanol (position 4) C₁₀H₁₃ClNO₃ 230.67 Lipophilic; cross-coupling reactions
(2-(4-Methylpyridin-2-yl)quinolin-4-yl)methanol 4-Methylpyridin-2-yl (quinolin-4-yl), methanol C₁₆H₁₄N₂O 250.30 Extended aromatic system; medicinal chemistry
(2-methylpyridin-4-yl)methanol Methyl (position 2), methanol (position 4) C₇H₉NO 123.15 Simple structure; research reagent
(2-amino-6-methylpyridin-4-yl)methanol Amino (position 2), methyl (position 6), methanol (position 4) C₇H₁₀N₂O 138.17 Reactive amino group; synthetic intermediate

Key Comparative Insights

Polarity and Solubility
  • The morpholine substituent in this compound significantly increases polarity compared to methyl, chloro, or methoxy groups in analogs. This enhances solubility in polar solvents like methanol or water, critical for drug formulation .
  • In contrast, (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol () exhibits lipophilicity due to chloro and dimethoxymethyl groups, favoring organic-phase reactions .
Reactivity and Functionalization
  • The amino group in (2-amino-6-methylpyridin-4-yl)methanol () offers a reactive site for nucleophilic substitutions or conjugations, making it versatile in synthesizing heterocyclic drugs .
  • (2-methylpyridin-4-yl)methanol (), with its simple structure, serves as a baseline for studying steric and electronic effects in pyridine derivatives .

Biological Activity

(2-Morpholin-4-ylpyridin-4-yl)methanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a morpholine ring and a pyridine ring, allows for diverse interactions with biological targets, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C11H15N2O, with a molecular weight of 193.25 g/mol. The compound's structure is characterized by:

  • Morpholine Ring : Contributes to the solubility and interaction with biological targets.
  • Pyridine Ring : Enhances the compound's ability to form hydrogen bonds and participate in π-stacking interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may function as an agonist or antagonist at specific receptor sites, influencing signal transduction pathways.

Target Interactions

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in critical biochemical pathways.
  • Receptor Modulation : It interacts with neurotransmitter receptors, which may explain its effects on the central nervous system.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties. For instance, it has been evaluated for its effects on non-small cell lung cancer cell lines, demonstrating selective inhibition of mutant EGFR (Epidermal Growth Factor Receptor) over wild-type EGFR .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (μM)Selectivity
This compoundH1975 (EGFR L858R/T790M)0.054High
Control CompoundA431 (EGFR WT)>1Low

Antimicrobial Properties

There is emerging evidence suggesting that the compound may possess antimicrobial activity. Preliminary tests indicate that it can inhibit the growth of certain bacterial strains, potentially due to its ability to disrupt cellular processes .

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability at micromolar concentrations .
  • In Vivo Studies : Animal models have demonstrated that treatment with this compound led to a reduction in tumor size in xenograft models, indicating its potential as an effective anticancer agent .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the morpholine and pyridine rings can enhance biological activity and selectivity towards specific targets .

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